![molecular formula C28H29N5O2 B2463651 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 957018-51-8](/img/structure/B2463651.png)
2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a synthetic organic molecule that features a complex structure with diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize this compound involves the condensation of a diethylamine derivative with a furanyl pyrazole intermediate.
The reaction typically requires controlled conditions, including specific solvents (such as dichloromethane) and catalysts (such as triethylamine) to facilitate the reaction and ensure optimal yield.
Temperature control is crucial, usually maintained at room temperature or slightly elevated to drive the reaction to completion.
Industrial Production Methods
Industrially, the synthesis might be scaled up using similar reaction pathways with optimization for bulk production. This includes the use of large reactors, continuous flow processes to ensure efficient mixing, and stringent purification steps to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxirane derivatives.
Reduction: : Reduction reactions can target the diethylamino group, reducing it to a primary amine.
Common Reagents and Conditions
Oxidation is often carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction might use agents like sodium borohydride or catalytic hydrogenation.
Substitution typically requires catalysts like aluminum chloride (for Friedel-Crafts reactions) and conditions such as elevated temperatures or the presence of a strong acid or base.
Major Products Formed
Oxidation can produce epoxides and other oxygenated derivatives.
Reduction yields amine derivatives.
Substitution produces a variety of functionalized aromatics, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules with potential therapeutic properties.
Biology
Research has explored its potential as a bioactive molecule, examining interactions with enzymes and receptors in biological systems.
Medicine
Studies suggest it might have pharmacological properties, including anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Industry
It can be used in the creation of advanced materials, such as conducting polymers or molecular sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its target. For instance, in biological systems, it may interact with specific enzymes, modifying their activity and leading to downstream effects.
The presence of multiple aromatic rings allows for π-π interactions with target molecules, enhancing binding affinity and specificity.
Molecular pathways affected might include those involved in inflammation, apoptosis, or signal transduction.
Comparison with Similar Compounds
1-(4-methylphenyl)-3-phenyl-5-(pyridin-2-yl)-4,5-dihydro-1'H-pyrazole: : Shares a pyrazole core but differs in functional groups, affecting its biological and chemical properties.
2-(diethylamino)-1-(2,4-dichlorophenyl)-3,4-dihydro-1'H-pyrrole: : Similar in having a diethylamino group but possesses a pyrrole ring instead of a pyrazole-furan system.
Uniqueness
The combination of a diethylamino group and the pyrazole-furan system in this compound provides unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.
This compound, with its intricate structure and multifunctional nature, offers broad potential for future research and development across various scientific domains.
Properties
IUPAC Name |
2-(diethylamino)-1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-3-31(4-2)20-27(34)33-25(18-24(29-33)26-16-11-17-35-26)23-19-32(22-14-9-6-10-15-22)30-28(23)21-12-7-5-8-13-21/h5-17,19,25H,3-4,18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVHOJUWMFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)
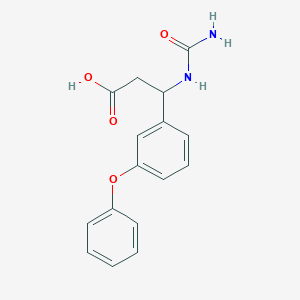
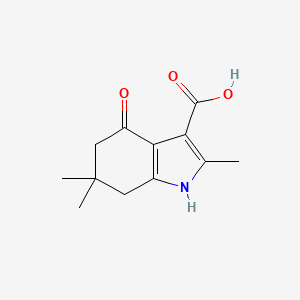
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)
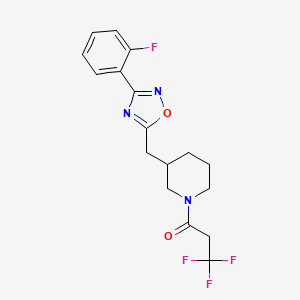
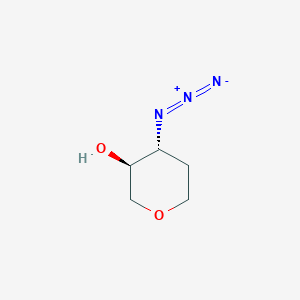
![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)

![2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2463586.png)
![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)
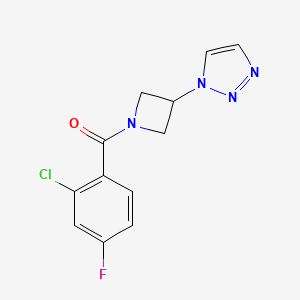
![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)
